prim-O-Glucosylangelicain
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prim-O-Glucosylangelicain is a natural product primarily found in the rhizomes of plants belonging to the Cimicifuga species . It is a flavonoid compound with the molecular formula C21H26O11 and a molecular weight of 454.42 g/mol . This compound has been studied for its various biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Prim-O-Glucosylangelicain can be synthesized through chemical methods, although it is more commonly isolated from natural sources. The synthetic route involves the glycosylation of angelicain with glucose under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from the rhizomes of Cimicifuga species. The extraction process may use solvents such as ethanol or water, followed by chromatographic techniques to purify the compound .
Chemical Reactions Analysis
Types of Reactions: Prim-O-Glucosylangelicain undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized flavonoid derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Prim-O-Glucosylangelicain has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of flavonoids and their chemical properties.
Biology: The compound is studied for its effects on cellular processes and its potential as a bioactive molecule.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of prim-O-Glucosylangelicain involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes and signaling pathways involved in inflammation, oxidative stress, and cell proliferation. The compound’s effects are mediated through its ability to bind to specific receptors and inhibit or activate downstream signaling cascades.
Comparison with Similar Compounds
Prim-O-Glucosylcimifugin: Another flavonoid found in Cimicifuga species with similar biological activities.
Cimifugin: A related compound with anti-inflammatory and antioxidant properties.
Angelica sinensis: Contains similar flavonoid compounds with therapeutic potential.
Uniqueness: Prim-O-Glucosylangelicain is unique due to its specific glycosylation pattern and its distinct biological activities. Compared to similar compounds, it has shown a broader range of therapeutic effects and higher potency in certain biological assays .
Properties
Molecular Formula |
C21H26O11 |
---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
(2S)-4-hydroxy-2-(2-hydroxypropan-2-yl)-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydrofuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C21H26O11/c1-21(2,28)14-4-9-11(31-14)5-12-15(16(9)24)10(23)3-8(30-12)7-29-20-19(27)18(26)17(25)13(6-22)32-20/h3,5,13-14,17-20,22,24-28H,4,6-7H2,1-2H3/t13-,14+,17-,18+,19-,20-/m1/s1 |
InChI Key |
YMKQLZWZRFMJBN-SHWJXYDWSA-N |
Isomeric SMILES |
CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.